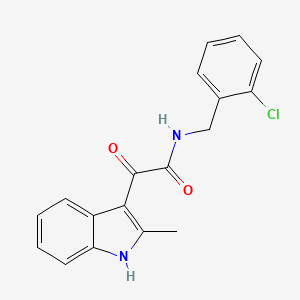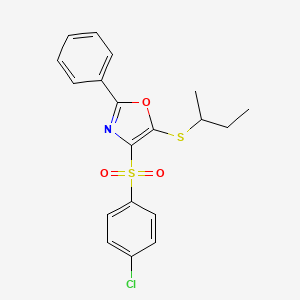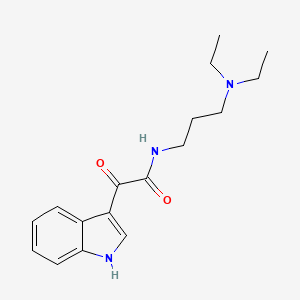
N-(2-chlorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Vue d'ensemble
Description
CBR-5884 is a small molecule that belongs to the family of indole-2-carboxamides. It was first synthesized in 2010 by researchers at Pfizer as part of a drug discovery program aimed at finding novel treatments for pain and inflammation. However, since then, CBR-5884 has been found to have potential applications in various fields of scientific research, including neuroscience, cancer biology, and immunology.
Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Some indole diterpenoids (IDTs) have also shown significant activity against the H1N1 virus .
Anti-inflammatory Activity
Indole derivatives possess anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.
Anticancer Activity
Indole derivatives have shown potential in the treatment of cancer due to their anticancer properties . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment.
Anti-HIV Activity
Indole derivatives have been found to possess anti-HIV properties . This suggests potential applications in the treatment of HIV.
Antioxidant Activity
Indole derivatives have been synthesized and evaluated for their antioxidant activity . This suggests potential applications in the prevention of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have shown antimicrobial properties , suggesting potential applications in the treatment of various bacterial and fungal infections.
Antitubercular Activity
Indole derivatives have shown antitubercular properties , suggesting potential applications in the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have shown antidiabetic properties , suggesting potential applications in the treatment of diabetes.
Mécanisme D'action
Target of Action
Similar compounds have been found to exhibit a broad range of biological activities such as anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial agent, anti-viral, chelating agents, antimalarial, anti-hiv, anti-diabetic, anti-tuberculosis, insecticidal and analgesic activity .
Mode of Action
It’s known that similar compounds work by interacting with their targets and causing changes that result in their biological activity
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to their wide range of biological activities
Result of Action
Similar compounds have been found to exhibit a broad range of biological activities, suggesting that they have significant molecular and cellular effects
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-16(13-7-3-5-9-15(13)21-11)17(22)18(23)20-10-12-6-2-4-8-14(12)19/h2-9,21H,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGKJHQQDVVORS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3,4-difluorophenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3407806.png)
![(3,4-dihydroquinolin-1(2H)-yl)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3407807.png)
![6-(4-fluorophenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B3407817.png)
![Methyl 2-(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B3407822.png)
![Methyl 1-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperidine-4-carboxylate](/img/structure/B3407830.png)
![Ethyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carbonyl)piperazine-1-carboxylate](/img/structure/B3407835.png)
![(4-(2-Fluorophenyl)piperazin-1-yl)(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3407839.png)
![Ethyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B3407847.png)
![Methyl 4-(3-methyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B3407850.png)
![Benzyl 2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetate](/img/structure/B3407866.png)

![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B3407895.png)
![N-benzyl-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3407898.png)